Bis(5-chloro-8-hydroxyquinolinium) sulphate
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Overview
Description
Preparation Methods
The synthesis of Bis(5-chloro-8-hydroxyquinolinium) sulphate typically involves the chlorination of 8-hydroxyquinoline followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like chloroform . The resulting chlorinated product is then treated with sulfuric acid to yield the final compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bis(5-chloro-8-hydroxyquinolinium) sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(5-chloro-8-hydroxyquinolinium) sulphate has several scientific research applications:
Chemistry: It is used as a chelating agent for the quantitative determination of metal ions.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of Bis(5-chloro-8-hydroxyquinolinium) sulphate involves its ability to chelate metal ions. This chelation disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects . The compound also interacts with molecular targets such as DNA and proteins, inhibiting their function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar compounds to Bis(5-chloro-8-hydroxyquinolinium) sulphate include:
8-Hydroxyquinoline: The parent compound, known for its chelating properties and biological activities.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties.
8-Mercaptoquinoline: A thiol analogue with similar chelating properties.
This compound is unique due to the presence of chlorine atoms, which enhance its reactivity and biological activity compared to its parent compound and other derivatives.
Properties
CAS No. |
84803-49-6 |
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Molecular Formula |
C18H14Cl2N2O6S |
Molecular Weight |
457.3 g/mol |
IUPAC Name |
4-chloro-1-hydroxyquinolin-1-ium;sulfate |
InChI |
InChI=1S/2C9H7ClNO.H2O4S/c2*10-8-5-6-11(12)9-4-2-1-3-7(8)9;1-5(2,3)4/h2*1-6,12H;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
IXYWXBBDOZZIOU-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.C1=CC=C2C(=C1)C(=CC=[N+]2O)Cl.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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